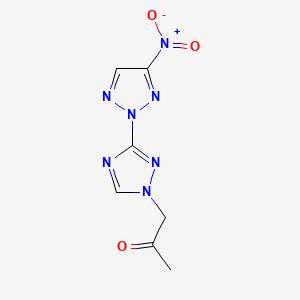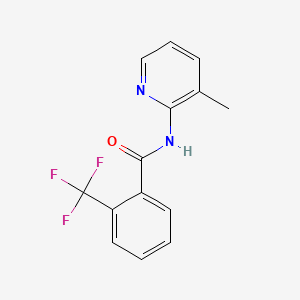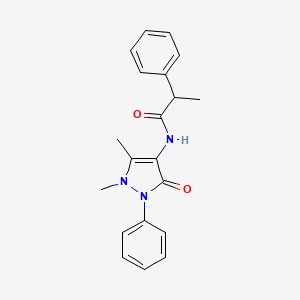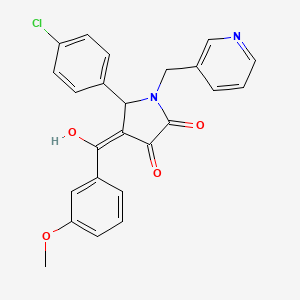
1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then transformed into the desired product by removing the trifluoroacetyl protecting group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of energetic materials and propellants.
作用機序
The mechanism of action of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and triazole rings suggests potential interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another nitrogen-rich energetic material with similar thermal stability and low sensitivity.
5-Nitro-1,2,4-triazole-3-one (NTO): A high explosive insensitive energetic material with a heterocyclic ring structure.
特性
分子式 |
C7H7N7O3 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
1-[3-(4-nitrotriazol-2-yl)-1,2,4-triazol-1-yl]propan-2-one |
InChI |
InChI=1S/C7H7N7O3/c1-5(15)3-12-4-8-7(11-12)13-9-2-6(10-13)14(16)17/h2,4H,3H2,1H3 |
InChIキー |
OSZDHKVYBIKBJL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN1C=NC(=N1)N2N=CC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B13375656.png)
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B13375661.png)
![{2-[(Benzylamino)methyl]phenoxy}acetic acid](/img/structure/B13375665.png)
![1-(3-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375666.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)

![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B13375707.png)
![1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether](/img/structure/B13375710.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375712.png)

![4-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-N-(2-oxo-2-phenylethyl)benzenesulfonamide](/img/structure/B13375729.png)
